5-cyclopropyl-2-methoxyaniline
Description
5-Cyclopropyl-2-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a cyclopropyl moiety at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the cyclopropyl group. The strained three-membered cyclopropane ring enhances lipophilicity and metabolic stability compared to linear alkyl or polar substituents, making it a valuable pharmacophore in drug design.
Properties
CAS No. |
1251129-17-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available aniline derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-2-methoxyaniline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation Products: Quinones and nitroso derivatives.
Reduction Products: Cyclopropyl-2-methoxyaniline derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-Cyclopropyl-2-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of substituted anilines are highly dependent on the nature and position of substituents. Below is a detailed comparison of 5-cyclopropyl-2-methoxyaniline with its structural analogs, focusing on synthesis, reactivity, and applications.
Table 1: Comparative Analysis of Substituted 2-Methoxyanilines
Key Findings :
Substituent Effects on Reactivity: The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific positions on the aromatic ring. The cyclopropane ring’s steric bulk may hinder reactions at the 4-position, whereas the sulfonyl group’s planarity allows for easier functionalization .
Synthetic Challenges :
- The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline requires careful control of nitration and reduction steps to avoid over-nitration (e.g., formation of dinitro byproducts under acidic conditions) . For this compound, introducing the cyclopropyl group likely demands specialized reagents (e.g., cyclopropanating agents) or transition-metal-catalyzed cross-coupling reactions, which may limit scalability.
Biological Relevance :
- The ethylsulfonyl derivative’s role as a VEGFR2 pharmacophore underscores the importance of sulfonyl groups in targeting kinase domains. In contrast, cyclopropyl-containing anilines are often explored in CNS drug discovery due to their ability to penetrate the blood-brain barrier.
Physicochemical Properties: Lipophilicity: Cyclopropyl substitution increases logP (∼2.5 estimated) compared to the sulfonyl analog (logP ∼0.8), favoring membrane permeability. Solubility: The sulfonyl group enhances aqueous solubility (critical for intravenous formulations), while the cyclopropyl analog may require prodrug strategies for optimal bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
